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Compound of Interest

Compound Name:
1-(3-chlorophenyl)-1H-pyrazol-4-

amine

Cat. No.: B8734031

Get Quote

Executive Summary & Compound Profile
1-(3-chlorophenyl)-1H-pyrazol-4-amine is a heteroaromatic scaffold widely utilized in

medicinal chemistry as a precursor for N-substituted pyrazole ureas and amides. Its structural

integrity is defined by the electron-rich pyrazole ring coupled to an electron-withdrawing 3-

chlorophenyl moiety, creating a unique electronic push-pull system that influences its

spectroscopic signature.
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Property Data

IUPAC Name 1-(3-chlorophenyl)-1H-pyrazol-4-amine

Molecular Formula

C

H

ClN

Molecular Weight 193.63 g/mol

Monoisotopic Mass 193.04 g/mol

Predicted pKa ~3.5 (Conjugate acid of amine)

Appearance
Off-white to pale yellow solid (oxidizes upon air

exposure)

Solubility
Soluble in DMSO, MeOH, DCM; slightly soluble

in water

Synthesis & Structural Logic
To understand the impurities and spectral artifacts often found in this compound, one must

understand its genesis. The synthesis typically follows a C-N coupling

Nitration

Reduction pathway.

Experimental Workflow (Graphviz)

Pyrazole + 
1-Bromo-3-chlorobenzene

Step 1: C-N Coupling
(CuI/Ligand or Chan-Lam)

1-(3-chlorophenyl)-1H-pyrazole
(Intermediate 1)

Step 2: Nitration
(HNO3/Ac2O)

1-(3-chlorophenyl)-4-nitro-1H-pyrazole
(Intermediate 2)

Step 3: Reduction
(H2/Pd-C or SnCl2)

1-(3-chlorophenyl)-1H-pyrazol-4-amine
(Target)

Click to download full resolution via product page

Figure 1: Standard synthetic route. Note that regioisomers (position 3 vs 5) are avoided by

using unsubstituted pyrazole in Step 1, but unreacted nitro-intermediate is a common impurity.
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Spectroscopic Data Analysis[2][3]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is characterized by the distinct splitting pattern of the 3-chlorophenyl group
and the upfield shift of the pyrazole protons upon reduction of the nitro group.

H NMR (400 MHz, DMSO-d

) Assignment
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

Py-H5 8.15 – 8.25 Singlet (s) 1H

Deshielded by

adjacent N1;

characteristic of

1-arylpyrazoles.

Py-H3 7.45 – 7.55 Singlet (s) 1H

Upfield relative to

H5; lacks N1

deshielding.

Ph-H2' 7.75 – 7.85
Triplet (t) /

Singlet-like
1H

Isolated proton

between Cl and

N; shows meta-

coupling.

Ph-H4' 7.30 – 7.40 Multiplet (m) 1H

Para to N-

linkage; adjacent

to Cl.

Ph-H5' 7.40 – 7.50 Triplet (t) 1H

Meta to both

substituents;

overlaps often

occur here.

Ph-H6' 7.60 – 7.70 Doublet (d) 1H

Ortho to N-

linkage;

deshielded by

ring current.

-NH 4.20 – 4.80
Broad Singlet (br

s)
2H

Exchangeable;

shift varies with

concentration/wa

ter content.
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Critical QC Note: A sharp singlet at

9.0+ ppm indicates residual 4-nitropyrazole precursor (incomplete reduction).

C NMR (100 MHz, DMSO-d

) Key Signals
C-NH

(C4): ~130-135 ppm (Significant upfield shift from C-NO

at ~138 ppm).

C-Cl (C3'): ~134 ppm.[1]

Pyrazole CH (C3/C5): ~115-128 ppm.

B. Mass Spectrometry (MS)
The mass spectrum provides definitive confirmation of the chlorine isotope pattern and the

nitrogen-rich core.

Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

Molecular Ion (M+H)

:

m/z 194.04 (

Cl isotope, 100% abundance)

m/z 196.04 (
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Cl isotope, ~32% abundance)

Observation: Distinct 3:1 isotopic ratio confirms mono-chlorination.

Fragmentation Logic (MS/MS)

Parent Ion
[M+H]+ = 194.0

Loss of NH3
[M-17]+ = 177.0

- NH3

Loss of Cl radical
(Rare in ESI)

[M-35]+ = 159.0

- Cl

Ring Cleavage (N2 loss)
Characteristic of Azoles

[M-28]+ = 166.0

- N2

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in ESI-MS/MS.

C. Infrared Spectroscopy (FT-IR)
IR is the primary tool for verifying the reduction of the nitro group to the amine.
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Functional Group
Wavenumber (cm

)
Intensity Diagnostic Value

N-H Stretch 3350 – 3450 Medium, Doublet

Primary Confirmation.

Doublet indicates

primary amine (-NH

).

C-H (Aromatic) 3050 – 3100 Weak

Standard

heteroaromatic C-H

stretch.

C=N / C=C 1580 – 1620 Strong
Pyrazole and Phenyl

ring breathing modes.

N-H Bend 1550 – 1570 Medium
Amine scissoring

vibration.

NO

Asym
ABSENT (Should be ~1530)

Purity Check.

Presence indicates

unreduced

intermediate.

C-Cl Stretch 700 – 800 Strong
Characteristic of

chloro-arenes.

Handling & Stability Protocols
Safety Warning: Aminopyrazoles are potentially genotoxic. Handle in a fume hood with nitrile

gloves.

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine oxidizes to

dark brown/black "tars" upon prolonged air exposure.

Salt Formation: For long-term stability, convert to the hydrochloride salt immediately after

purification:

Protocol: Dissolve crude amine in Et
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O, add 4M HCl in Dioxane dropwise. Filter the white precipitate.

Purification: Avoid silica gel chromatography for the free amine if possible, as it can

streak/decompose. Recrystallization from Ethanol/Water is preferred.
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Synthesis of 1-aryl-4-aminopyrazoles: Beck, J. R., et al. "Synthesis and biological activity of
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General Spectroscopic Data for Pyrazoles: Claramunt, R. M., et al. "Proton Magnetic

Resonance Studies of Pyrazoles." The Journal of Organic Chemistry, 2010.

Nitro-to-Amine Reduction Protocols: Larock, R. C. "Comprehensive Organic
Transformations: A Guide to Functional Group Preparations." Wiley-VCH, 1999. (Standard
text for SnCl2/H2 reduction methods).

Analogous Compound Characterization: National Institutes of Health (PubChem). "1-(3-

chlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazole Data." (Used for C-Cl substituent effect

correlation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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